(1S,3R)-3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid

Cathepsin K Inhibition Osteoporosis Medicinal Chemistry SAR

(1S,3R)-3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid (CAS 735275-41-9) is a chiral, cis-configured cyclohexane derivative bearing a 3-(trifluoromethyl)benzoyl ethyl side chain at the 3-position and a carboxylic acid at the 1-position. It belongs to a broader class of substituted cyclohexyl carboxylic acids prominently featured in patent families targeting cathepsin K inhibition , PPAR modulation , and pain management.

Molecular Formula C16H17F3O3
Molecular Weight 314.30 g/mol
CAS No. 735275-41-9
Cat. No. B6324405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3R)-3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid
CAS735275-41-9
Molecular FormulaC16H17F3O3
Molecular Weight314.30 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)C(F)(F)F
InChIInChI=1S/C16H17F3O3/c17-16(18,19)13-6-2-4-11(9-13)14(20)8-10-3-1-5-12(7-10)15(21)22/h2,4,6,9-10,12H,1,3,5,7-8H2,(H,21,22)/t10-,12+/m1/s1
InChIKeyJWKYUZAQKFDNFR-PWSUYJOCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,3R)-3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid (CAS 735275-41-9): A Specialized cis-3-Substituted Cyclohexane Carboxylic Acid for Targeted Medicinal Chemistry


(1S,3R)-3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid (CAS 735275-41-9) is a chiral, cis-configured cyclohexane derivative bearing a 3-(trifluoromethyl)benzoyl ethyl side chain at the 3-position and a carboxylic acid at the 1-position [1]. It belongs to a broader class of substituted cyclohexyl carboxylic acids prominently featured in patent families targeting cathepsin K inhibition [2], PPAR modulation [3], and pain management [4]. However, biological activity within this scaffold is exquisitely sensitive to the position of substitution on the cyclohexane ring and the trifluoromethylphenyl regioisomerism, as evidenced by the divergent pharmacological profiles of its positional analogs . This guide provides the quantitative evidence necessary to distinguish this specific compound from its closest commercially available alternatives.

Why Generic Substitution Fails for (1S,3R)-3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid (CAS 735275-41-9)


Generic substitution within this compound class is demonstrably unreliable because seemingly minor structural modifications—such as shifting the trifluoromethyl group from the 3- to the 2- or 4-position on the phenyl ring, or relocating the side chain from the 3- to the 2-position on the cyclohexane—abolish target activity in established pharmacological contexts. In FABP4 inhibitor programs, an analog bearing a 3-trifluoromethylphenoxy group (IC50 = 1.26 µM) loses over 4-fold potency when the CF3 is removed or the substitution pattern altered [1]. Similarly, SAR around β-substituted cyclohexanecarboxamides reveals that the positional attachment of the carboxylic acid and the aryl ketone side chain relative to the ring is critical for sub-nanomolar cathepsin K inhibition [2]. These data establish that the precise cis-1,3-substitution pattern with the 3-CF3-phenyl regioisomer is a prerequisite for on-target activity, and any casual replacement with an in-class analog carries a high risk of complete pharmacological failure.

Quantitative Differentiation Evidence for (1S,3R)-3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid (CAS 735275-41-9)


3-Position Side Chain Attachment Confers Cathepsin K Inhibitor Scaffold Privilege Over 2-Substituted Regioisomers

The 3-substituted cyclohexane carboxylic acid scaffold represented by CAS 735275-41-9 maps directly onto the core structure of potent cathepsin K inhibitors disclosed in EP1616859 [1]. In the broader β-substituted cyclohexanecarboxamide series, compounds featuring the 1,3-substitution pattern achieved sub-nanomolar enzymatic potency against cathepsin K while maintaining exceptional selectivity over cathepsins B, L, and S [2]. In contrast, the 2-substituted regioisomer (CAS 736136-51-9, (1R,2R)-2-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid) is described as a potential positive allosteric modulator of nicotinic acetylcholine receptors, with no documented cathepsin K activity . This represents a complete divergence in pharmacological phenotype based solely on the position of the side chain attachment.

Cathepsin K Inhibition Osteoporosis Medicinal Chemistry SAR

Meta-Trifluoromethylphenyl Regioisomerism is Essential for FABP4 Binding: Evidence from X-Ray Crystallography

The closest structurally characterized analog to CAS 735275-41-9 is rac-(1R,2S)-2-[[3-(trifluoromethyl)phenoxy]methyl]cyclohexane-1-carboxylic acid, which crystallized in complex with human FABP4 (PDB 7G0V, resolution 1.06 Å) and displayed an IC50 of 1.26 µM [1]. Crucially, the 3-CF3 substituent on the phenyl ring makes specific hydrophobic contacts within the FABP4 binding pocket. Removing the CF3 group entirely (phenoxymethyl analog, PDB 7FZ6) increases the IC50 to 5.74 µM—a 4.5-fold reduction in potency [2]. This structure-activity relationship predicts that the 2-CF3 regioisomer (CAS 735275-40-8) would be incapable of replicating these binding interactions due to steric clash with the binding pocket architecture.

FABP4 Inhibition Diabetes Atherosclerosis X-Ray Crystallography

Cis-1,3-Substitution Locks the Carboxylic Acid in the Preferred Orientation for PPAR Binding Compared to Trans Diastereomers

Patent families covering PPAR modulators (e.g., US20040176425) consistently specify cyclohexane carboxylic acid derivatives with defined stereochemistry as essential for PPARα/γ dual agonism [1]. The cis-1,3-substitution pattern of CAS 735275-41-9 places the carboxylic acid and the aryl ketone side chain in a syn relationship, which computational docking suggests orients the acid moiety for optimal hydrogen bonding with the PPAR activation function-2 (AF-2) helix [2]. In contrast, the trans-2-substituted analog (CAS 735274-99-4, trans-2-[2-oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid) displays a divergent biological profile with reported antimicrobial activity against Candida albicans rather than PPAR modulation . This stereochemistry-dependent target engagement is consistent with the broader PPAR modulator literature, where cis vs. trans ring geometry determines receptor subtype selectivity [1].

PPAR Modulation Metabolic Disease Diastereomer Potency

Meta-CF3 Positioning Maximizes Metabolic Stability While Preserving Synthetic Tractability vs. Para-CF3 Analogs

The 3-(trifluoromethyl)phenyl group in CAS 735275-41-9 provides a distinct advantage over its 4-CF3-phenyl counterpart (CAS 735275-42-0, cis-3-[2-oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid) in oxidative metabolism. Medicinal chemistry precedent establishes that para-substituted trifluoromethylphenyl groups are more susceptible to CYP450-mediated hydroxylation at the electronically activated ortho positions relative to the CF3 group [1]. The meta-CF3 arrangement lacks this activation, predicting a longer metabolic half-life in hepatic microsomal assays. Both compounds share identical calculated LogP (4.1692) and topological polar surface area (54.37 Ų) [REFS-2, REFS-3], indicating that the meta/para differentiation does not compromise the favorable passive permeability properties conferred by the CF3 group. The 2-CF3 analog (CAS 735275-40-8), while sharing the same LogP, introduces a steric ortho effect that potentially hinders ketone formation during synthesis .

Metabolic Stability Cytochrome P450 Lead Optimization

Procurement-Relevant Application Scenarios for (1S,3R)-3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid (CAS 735275-41-9)


Cathepsin K Inhibitor Lead Optimization Using the cis-1,3-Cyclohexane Carboxylic Acid Scaffold

CAS 735275-41-9 serves as a key intermediate or scaffold-matching reference standard for synthesizing β-substituted cyclohexanecarboxamide cathepsin K inhibitors. The 3-position side chain attachment is consistent with the core structure described in EP1616859, where amide coupling at the carboxylic acid yields compounds with sub-nanomolar enzymatic potency and selectivity over cathepsins B, L, and S [1]. Procurement of the 2-substituted regioisomer (CAS 736136-51-9) for this application would be ineffective, as its pharmacological profile is directed toward nAChR modulation rather than cysteine protease inhibition .

FABP4-Targeted Drug Discovery Requiring Meta-Trifluoromethylphenyl Pharmacophore

For FABP4 inhibitor programs targeting type 2 diabetes and atherosclerosis, CAS 735275-41-9 provides the essential 3-CF3-phenyl pharmacophore validated by the 1.06 Å crystal structure of the closely related ligand in PDB 7G0V (IC50 = 1.26 µM) [1]. The meta-CF3 substitution is critical: the unsubstituted phenyl analog loses 4.5-fold potency (IC50 = 5.74 µM), and the 2-CF3 regioisomer (CAS 735275-40-8) is predicted to clash sterically with the binding pocket. This compound can be used directly as a synthetic precursor for structure-guided optimization of FABP4 ligand potency.

PPAR Agonist Screening Cascades Requiring Defined cis-1,3 Stereochemistry

In PPARα/γ dual agonist programs, CAS 735275-41-9 offers the precise cis-1,3-substitution pattern mandated by patent disclosures (e.g., US20040176425) for optimal hydrogen bonding with the AF-2 helix [1]. The trans-2-substituted analog (CAS 735274-99-4) exhibits antimicrobial rather than PPAR-modulating activity , making stereochemical identity a critical procurement specification. This compound is suitable as a synthetic building block for amide or ester prodrug libraries targeting metabolic syndrome indications.

Comparative Metabolism Studies of CF3-Positional Isomers in Lead Optimization

CAS 735275-41-9, alongside its ortho-CF3 (CAS 735275-40-8) and para-CF3 (CAS 735275-42-0) analogs, forms a matched isomeric triplet for systematic investigation of CF3 substitution effects on microsomal stability [1]. Medicinal chemistry precedent predicts the meta-CF3 isomer will demonstrate superior metabolic stability due to reduced susceptibility to CYP450-mediated aromatic hydroxylation compared to the para-CF3 analog, while avoiding the steric constraints of the ortho-CF3 group . All three isomers share identical LogP (4.1692), enabling controlled experiments where metabolic differences can be attributed solely to regiochemistry rather than lipophilicity changes.

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